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molecular formula C9H10O3S B8689905 2-Methoxy-6-(methylthio)benzoic acid

2-Methoxy-6-(methylthio)benzoic acid

Cat. No. B8689905
M. Wt: 198.24 g/mol
InChI Key: QQWLMEOHNSJQFD-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

N,N,N′N′-Tetramethylethylendiamine (16 g, 138 mmol) was added drop-wise at −70° C. to a solution of sec-butyllithium (92 mL, 1.3 M in cyclohexane, 120 mmol) in 80 mL tetrahydrofuran. 2-Methoxybenzoic acid (7.0 g, 46 mmol) in 40 mL tetrahydrofuran was added drop-wise at −70° C. over 2 hours. After complete addition stirring was continued at −70° C. for another 2 hours. Dimethyl disulfide (15.2 g, 161 mmol) was added at −70° C. within 10 min. Stirring was continued at −70° C. for another hour and the reaction was allowed to slowly warm up over night. The reaction mixture was quenched with 40 mL water and extracted with 200 mL ethyl acetate. The aqueous phase was adjusted to pH1 by addition of 25% HCl and extracted twice with dichloromethane. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude product was crystallized with cyclohexane and yielded the title compound as an off-white solid (2.7 g, 30%), MS: m/e=197.4 [(M−H)−].
[Compound]
Name
N,N,N′N′-Tetramethylethylendiamine
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.[CH3:6][O:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH3:17][S:18]SC>O1CCCC1>[CH3:6][O:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([S:18][CH3:17])[C:9]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
N,N,N′N′-Tetramethylethylendiamine
Quantity
16 g
Type
reactant
Smiles
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
CSSC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at −70° C. for another hour
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up over night
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 40 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 mL ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous phase was adjusted to pH1 by addition of 25% HCl
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized with cyclohexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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